

# Application of Biotin-X-NTA in Enzyme-Linked Immunosorbent Assay (ELISA)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Biotin-X-NTA*

Cat. No.: *B12408099*

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## Application Notes

The detection and quantification of histidine-tagged (His-tagged) recombinant proteins are fundamental to various research and drug development applications. The **Biotin-X-NTA** system offers a sensitive and versatile alternative to traditional anti-His-tag antibody-based ELISA methods. This technology leverages the high affinity of the nitrilotriacetic acid (NTA) group for polyhistidine tags when chelated with a nickel ion ( $\text{Ni}^{2+}$ ). The biotin moiety provides a convenient handle for detection using streptavidin-enzyme conjugates, enabling robust and specific signal amplification.

### Principle of Detection:

The core of this application lies in a multi-step binding process. First, the His-tagged protein of interest is immobilized on a microplate surface. Subsequently, a pre-formed complex of **Biotin-X-NTA** and nickel chloride ( $\text{NiCl}_2$ ) is introduced. The NTA- $\text{Ni}^{2+}$  component of this complex specifically binds to the polyhistidine tag on the immobilized protein. Finally, a streptavidin-enzyme conjugate, such as streptavidin-horseradish peroxidase (Streptavidin-HRP), is added. The streptavidin binds with high affinity to the biotin of the **Biotin-X-NTA**, and the conjugated enzyme catalyzes a substrate conversion, resulting in a detectable signal (e.g., colorimetric, chemiluminescent, or fluorescent) that is proportional to the amount of His-tagged protein present.

### Advantages of Biotin-X-NTA in ELISA:

- **High Specificity:** The NTA-Ni<sup>2+</sup> interaction with the His-tag is highly specific, reducing background noise from non-specific antibody binding.
- **Signal Amplification:** The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, providing a robust and stable link for significant signal amplification through the conjugated enzyme.
- **Versatility:** This system can be adapted for various ELISA formats, including direct, indirect, and capture assays.
- **Regeneration Potential:** The interaction between the His-tag and the NTA-Ni<sup>2+</sup> complex can be disrupted by chelating agents like EDTA or by a low pH wash, offering the potential for regenerating the captured protein for further analysis in some applications.[\[1\]](#)

### Applications in Drug Development:

- **Screening and Quantification of Recombinant Proteins:** Efficiently quantify the expression levels of His-tagged therapeutic proteins or protein targets during cell line development and process optimization.
- **Binding and Inhibition Assays:** Immobilize His-tagged receptors or enzymes to study their interactions with potential drug candidates.
- **Pharmacokinetic (PK) Studies:** Develop sensitive assays to measure the concentration of His-tagged biotherapeutics in biological samples. A His-tag protein biotinylated ELISA kit with a reported sensitivity of 3 ng/mL is available for such applications.[\[2\]](#)

## Experimental Protocols

### Protocol 1: Direct ELISA for Quantification of His-Tagged Proteins

This protocol describes the direct detection of a His-tagged protein immobilized on a microplate.

#### Materials:

- High-binding 96-well microplate
- His-tagged protein standard and samples
- Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
- Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
- Blocking Buffer (e.g., 1% BSA in PBST)
- **Biotin-X-NTA**
- Nickel (II) Chloride (NiCl<sub>2</sub>)
- Streptavidin-HRP conjugate
- TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
- Stop Solution (e.g., 2 M H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

**Methodology:**

- Plate Coating:
  - Dilute the His-tagged protein standard and samples to the desired concentrations in Coating Buffer.
  - Add 100 µL of the diluted proteins to the wells of the microplate.
  - Incubate overnight at 4°C.
  - Wash the plate three times with 200 µL of Wash Buffer per well.
- Blocking:
  - Add 200 µL of Blocking Buffer to each well.

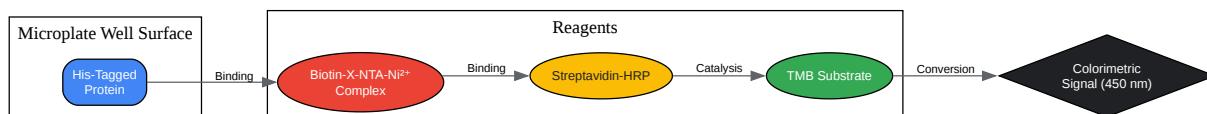
- Incubate for 1-2 hours at room temperature.
- Wash the plate three times with Wash Buffer.
- **Biotin-X-NTA/NiCl<sub>2</sub>** Complex Formation and Incubation:
  - Prepare the **Biotin-X-NTA/NiCl<sub>2</sub>** working solution by mixing **Biotin-X-NTA** and **NiCl<sub>2</sub>** in a suitable buffer (e.g., PBST). A molar excess of **NiCl<sub>2</sub>** is often recommended. Optimization of the concentrations is crucial for optimal performance.
  - Add 100 µL of the **Biotin-X-NTA/NiCl<sub>2</sub>** working solution to each well.
  - Incubate for 1 hour at room temperature with gentle shaking.
  - Wash the plate three times with Wash Buffer.
- Streptavidin-HRP Incubation:
  - Dilute the Streptavidin-HRP conjugate in Blocking Buffer. The optimal dilution should be determined empirically, but a starting range of 1:1000 to 1:10,000 is common.[3]
  - Add 100 µL of the diluted Streptavidin-HRP to each well.
  - Incubate for 30-60 minutes at room temperature.
  - Wash the plate five times with Wash Buffer.
- Signal Development and Measurement:
  - Add 100 µL of TMB Substrate to each well.
  - Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
  - Stop the reaction by adding 50 µL of Stop Solution.
  - Read the absorbance at 450 nm using a microplate reader.

## Data Presentation: Recommended Concentration Ranges for Optimization

Reagent	Starting Concentration Range	Notes
His-Tagged Protein (Coating)	1 - 10 $\mu$ g/mL	Optimal concentration depends on the protein and its expression level.
Biotin-X-NTA	0.1 - 5 $\mu$ M	Titration is necessary to determine the optimal concentration.
NiCl <sub>2</sub>	1 - 10 $\mu$ M	A molar excess relative to Biotin-X-NTA is generally recommended.
Streptavidin-HRP	1:1,000 - 1:10,000 dilution	The optimal dilution is dependent on the supplier and lot.[3]
Blocking Agent (BSA)	1% - 3% (w/v)	Other blocking agents like non-fat dry milk can also be tested.

## Visualizations

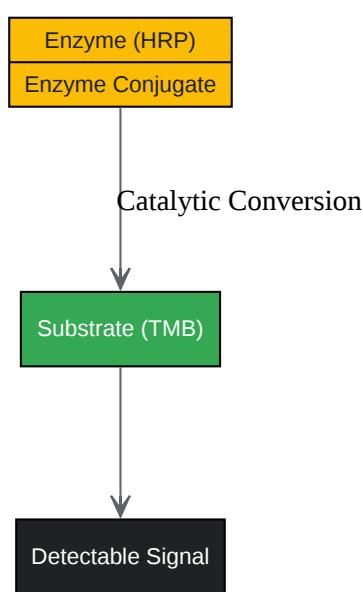
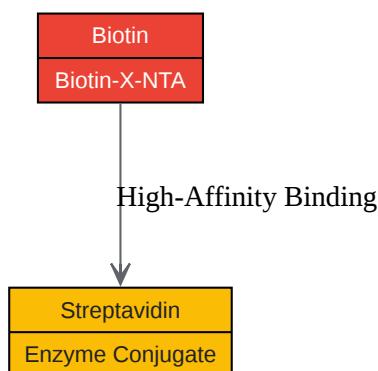
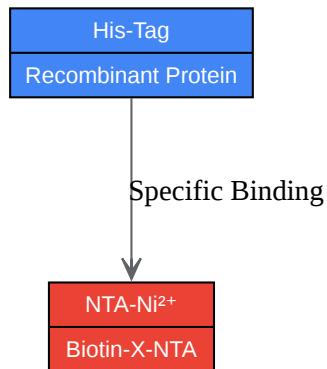
### Signaling Pathway and Experimental Workflow



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Caption: Workflow of the **Biotin-X-NTA** based ELISA for His-tagged protein detection.

## Logical Relationship of Key Components



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Caption: Molecular interactions in the **Biotin-X-NTA** ELISA system.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)